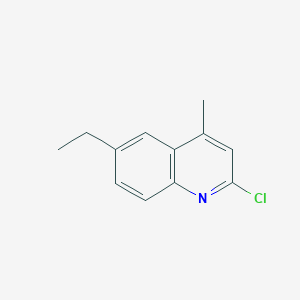

2-氯-6-乙基-4-甲基喹啉

描述

2-Chloro-6-ethyl-4-methylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.69 . The IUPAC name for this compound is 2-chloro-6-ethyl-4-methylquinoline .

Molecular Structure Analysis

The InChI code for 2-Chloro-6-ethyl-4-methylquinoline is 1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Chloro-6-ethyl-4-methylquinoline is a solid at room temperature . More research is needed to provide a detailed physical and chemical properties analysis for this compound.科学研究应用

合成和表征

- 通过实验和计算方法(如密度泛函理论(DFT)),对2-氯-6-乙基-4-甲基喹啉及其同分异构体进行了研究,包括通过傅里叶变换红外光谱(FTIR)、傅里叶变换拉曼光谱(FT-Raman)、紫外-可见光谱(UV-Vis)和核磁共振谱(NMR)对其进行光谱表征(Murugavel et al., 2018)。

抗菌活性

- 对该化合物及其相关结构进行了抗菌和抗真菌活性研究,表明其具有作为抗菌剂的潜力(Murugavel et al., 2018)。

分子对接和抑制活性

- 讨论了对同分异构体化合物针对特定酶(如DNA酶和鲜酵母醇14α-去甲基酶)的抑制活性的研究,这些酶在微生物生长和发育中至关重要(Murugavel et al., 2018)。

反应机制和衍生物合成

- 进行了相关化合物与其他化学物质(如磷酰氯)反应的研究,以合成具有潜在应用的各种衍生物(Fukuda et al., 1977)。

光谱研究

- 对相关喹啉衍生物进行了详细的光谱和结构分析,有助于理解它们的化学性质和潜在应用(Kose et al., 2018)。

未来方向

The future directions for research on 2-Chloro-6-ethyl-4-methylquinoline could include exploring its potential applications in various fields, such as medicinal chemistry. For example, quinoline derivatives have been studied for their potential antimalarial properties . Additionally, the synthesis and pharmacological evolution of quinolinyl-pyrazoles have been reviewed recently , suggesting potential future directions for research on 2-Chloro-6-ethyl-4-methylquinoline and related compounds. More research is needed to explore these possibilities.

作用机制

Target of Action

- 2-Chloro-6-ethyl-4-methylquinoline primarily targets the heme polymerase enzyme in malarial trophozoites. By inhibiting heme polymerase, the compound prevents the conversion of heme to hemazoin within the parasite. This accumulation of toxic heme ultimately leads to the death of the Plasmodium species .

Mode of Action

- 2-Chloro-6-ethyl-4-methylquinoline binds to heme polymerase, disrupting its function. The parasite continues to accumulate toxic heme, which is lethal to Plasmodium .

Biochemical Pathways

- The inhibition of heme polymerase disrupts the heme detoxification pathway in Plasmodium. Accumulation of toxic heme impairs parasite survival and growth .

Result of Action

- Inhibition of heme polymerase disrupts heme detoxification, leading to parasite death. Plasmodium trophozoites cannot neutralize toxic heme, impairing their survival .

属性

IUPAC Name |

2-chloro-6-ethyl-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPCZCIGFFCPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651028 | |

| Record name | 2-Chloro-6-ethyl-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35213-56-0 | |

| Record name | 2-Chloro-6-ethyl-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

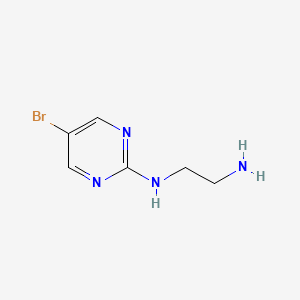

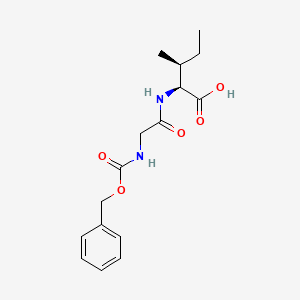

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

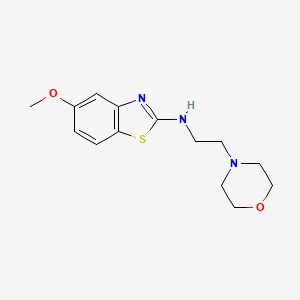

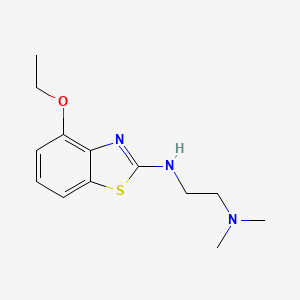

![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)